molecular formula C16H13FO6S B14782661 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate

7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate

Katalognummer: B14782661
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: NQIYRODCCPWUKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, an oxoisochroman moiety, and a fluorobenzenesulfonate group, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isochroman derivatives .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects .

Eigenschaften

Molekularformel

C16H13FO6S

Molekulargewicht

352.3 g/mol

IUPAC-Name

(7-methoxy-3-oxo-1,4-dihydroisochromen-8-yl) 3-fluorobenzenesulfonate

InChI

InChI=1S/C16H13FO6S/c1-21-14-6-5-10-7-15(18)22-9-13(10)16(14)23-24(19,20)12-4-2-3-11(17)8-12/h2-6,8H,7,9H2,1H3

InChI-Schlüssel

NQIYRODCCPWUKE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(CC(=O)OC2)C=C1)OS(=O)(=O)C3=CC=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.